molecular formula C23H17F3N2O4 B214121 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No. B214121
M. Wt: 442.4 g/mol
InChI Key: WDXYBELJSVHFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, also known as TFB-TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. In

Scientific Research Applications

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to inhibit EAATs has been shown to increase extracellular levels of glutamate, which can lead to excitotoxicity and neuronal damage. This makes 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one a valuable tool for studying the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one acts as a competitive inhibitor of EAATs, binding to the glutamate transport site and preventing the reuptake of glutamate into presynaptic neurons and glial cells. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors, resulting in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has been shown to have a number of biochemical and physiological effects, including increased extracellular glutamate levels, decreased EAAT activity, and increased excitotoxicity. These effects can lead to neuronal damage and cell death, making 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one a valuable tool for studying the mechanisms of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is its ability to selectively inhibit EAATs, making it a valuable tool for studying the role of glutamate in neurological disorders. However, its potent inhibitory effects can also lead to neuronal damage and cell death, making it important to use caution when working with this compound. Additionally, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a relatively expensive compound, which may limit its use in certain research applications.

Future Directions

There are a number of future directions for research involving 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, including the development of more selective inhibitors of EAATs, the study of the role of glutamate in various neurological disorders, and the development of new treatments for these disorders. Additionally, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one may have applications in other areas of scientific research, including drug discovery and development, and the study of the mechanisms of other diseases and disorders.

Synthesis Methods

The synthesis of 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves several steps, including the condensation of 2-furylamine with 2,2,2-trifluoroacetyl chloride to form 2-furyl-2,2,2-trifluoroacetamide. This intermediate is then reacted with 2,3-dichlorobenzoic acid in the presence of a coupling agent to form the desired product, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one. This synthesis method has been optimized to produce high yields of pure 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, making it an ideal compound for scientific research applications.

properties

Product Name

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Molecular Formula

C23H17F3N2O4

Molecular Weight

442.4 g/mol

IUPAC Name

6,9-bis(furan-2-yl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H17F3N2O4/c24-23(25,26)22(30)28-16-6-2-1-5-14(16)27-15-11-13(18-7-3-9-31-18)12-17(29)20(15)21(28)19-8-4-10-32-19/h1-10,13,21,27H,11-12H2

InChI Key

WDXYBELJSVHFQV-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC=CO5

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC=CO5

Origin of Product

United States

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